molecular formula C18H19NO3S B2509241 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097890-41-8

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2509241
CAS No.: 2097890-41-8
M. Wt: 329.41
InChI Key: DRWXTCOFKDKXJW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic organic compound designed for research and development, featuring a hybrid structure that incorporates privileged scaffolds in medicinal chemistry. This molecule contains three key moieties: a benzenesulfonyl group, a 2,3-dihydrobenzofuran ring, and a pyrrolidine ring. The benzenesulfonyl group is a significant pharmacophore found in over 150 FDA-approved drugs and is known to contribute to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 2,3-dihydrobenzofuran core is a prominent structural motif in numerous biologically active natural products and investigational compounds, with documented research applications in areas such as anticancer, antibacterial, and antiviral studies . Furthermore, the pyrrolidine ring is a saturated heterocycle widely used in drug design; its derivatives have been extensively investigated for their potential as anticancer agents, enzyme inhibitors, and treatments for metabolic diseases . The integration of these distinct structural features makes this compound a valuable chemical intermediate for exploring novel structure-activity relationships (SAR). It is intended for use as a building block in medicinal chemistry campaigns, a precursor in the synthesis of more complex molecules, or a candidate for high-throughput screening in drug discovery programs. Researchers may find it particularly useful for developing ligands for central nervous system targets or for creating libraries of compounds aimed at multi-target therapies. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c20-23(21,17-4-2-1-3-5-17)19-10-8-16(13-19)14-6-7-18-15(12-14)9-11-22-18/h1-7,12,16H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWXTCOFKDKXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dihydrobenzofuran Moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the dihydrobenzofuran ring is introduced to the sulfonylated pyrrolidine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₈H₁₉N₁O₃S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 2097890-41-8

The compound's structure features a pyrrolidine ring attached to a benzofuran derivative, which is further functionalized with a benzenesulfonyl group. This configuration is essential for its biological activity.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. For instance, analogs similar to 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have been shown to protect against oxidative stress and neuronal injury in models of stroke and traumatic brain injury . The neuroprotective mechanisms include:

  • Inhibition of lipid peroxidation.
  • Scavenging of free radicals.
  • Enhanced brain penetration.

Antimicrobial Activity

Compounds containing sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide moiety can lead to improved efficacy in treating bacterial infections.

Anti-inflammatory Potential

The benzenesulfonyl group in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have suggested that similar compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionProtects against oxidative stress
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryModulation of inflammatory cytokines

Table 2: Structure-Activity Relationships

Compound StructureActivity TypeKey Modifications
Benzofuran derivativesNeuroprotectiveEnhanced brain penetration
Sulfonamide derivativesAntimicrobialElectron-withdrawing groups
Pyrrolidine analogsAnti-inflammatoryInhibition of cytokine production

Case Study 1: Neuroprotective Analog Synthesis

A series of analogs based on the structure of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine were synthesized and evaluated for their neuroprotective effects in rodent models. The most effective compound exhibited significant reductions in neuronal cell death following induced oxidative stress, highlighting the potential of benzofuran derivatives in neuroprotection .

Case Study 2: Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial activity of sulfonamide-containing compounds against a panel of bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dihydrobenzofuran moiety may contribute to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and disruption of cellular processes.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidine Ring : A five-membered saturated nitrogen heterocycle, providing conformational rigidity.
  • Benzenesulfonyl Group : Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.
  • 2,3-Dihydro-1-benzofuran : A partially saturated bicyclic ether, contributing to π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine C₁₉H₁₉NO₃S 341.43 Benzenesulfonyl, dihydrobenzofuran High lipophilicity; potential CNS activity
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine (CAS 2097918-48-2) C₂₂H₂₅NO₄S 399.50 Methoxy-dimethylbenzenesulfonyl Enhanced steric bulk; altered electronic profile
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine (CAS 946315-12-4) C₁₄H₁₉NO₅S 313.37 Benzodioxol-propylsulfonyl Flexible linker; reduced rigidity compared to direct sulfonyl attachment
(3S)-3-(Benzenesulfonyl)pyrrolidine (CAS 101769-04-4) C₁₀H₁₃NO₂S 227.28 Simple benzenesulfonyl-pyrrolidine Lower molecular weight; absence of dihydrobenzofuran limits bioactivity

Key Comparisons:

Benzodioxol-propylsulfonyl (CAS 946315-12-4) features a benzodioxole ring, which is more electron-rich than dihydrobenzofuran, possibly affecting π-π interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine (), where NaH and benzenesulfonyl chloride are used to sulfonate the pyrrolidine nitrogen .

The benzenesulfonyl group may mitigate toxicity by reducing amine reactivity .

Physicochemical Properties :

  • The target compound’s molecular weight (~341 g/mol) and lipophilicity align with CNS drug-like properties, contrasting with smaller analogs like (3S)-3-(benzenesulfonyl)pyrrolidine (227 g/mol), which may exhibit poorer blood-brain barrier penetration .

Biological Activity

1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is C18H19NO3S, with a molecular weight of 329.4 g/mol. The structure features a pyrrolidine ring linked to a benzenesulfonyl group and a benzofuran moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H19NO3S
Molecular Weight329.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research indicates that compounds similar to 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit significant anticancer properties. For instance, benzenesulfonyl hydrazones have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis through various pathways such as the mitochondrial pathway and caspase activation .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies on benzenesulfonyl derivatives indicate activity against both bacterial and fungal strains. The presence of the sulfonyl group is believed to enhance the interaction with microbial targets, leading to effective inhibition of growth .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission . This property could position 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine as a candidate for further development in treating cognitive disorders.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented, particularly in the context of metabolic pathways related to cancer and inflammation. The interaction with key enzymes can disrupt cellular processes essential for tumor growth and survival .

Study 1: Anticancer Efficacy

A study investigating the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines demonstrated that modifications in the sulfonamide group significantly influenced activity. The most potent derivatives showed IC50 values in the low micromolar range against MCF-7 and A549 cells .

Study 2: Antimicrobial Screening

In another investigation, a series of benzenesulfonyl derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that certain modifications led to enhanced antibacterial and antifungal activities, suggesting that structural variations can optimize therapeutic effects .

Q & A

Q. What are the established synthetic pathways for 1-(Benzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis involves multi-step reactions. Key steps include:

  • Sulfonylation : Reacting pyrrolidine intermediates with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base) at 0°C to room temperature, yielding ~85% .
  • Dihydrobenzofuran Synthesis : Cyclization of diol precursors using concentrated H₂SO₄ under reflux (78% yield) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the dihydrobenzofuran moiety. Optimize with degassed solvents and inert atmospheres to prevent side reactions.

Q. Critical Conditions :

  • Low temperatures (-78°C to -25°C) for lithiation steps to prevent racemization .
  • Purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate enantiopure products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. 2D-COSY and NOESY resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) .
  • X-ray Crystallography : Single-crystal studies at 173 K confirm absolute configuration. For related pyrrolidine derivatives, R factors <0.04 and mean σ(C–C) = 0.002 Å ensure precision .
  • Mass Spectrometry : High-resolution ESI-TOF (error <5 ppm) validates molecular weight.

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity, and what methods resolve synthesis-related stereochemical ambiguities?

Methodological Answer:

  • Impact on Activity : Stereoisomers exhibit significant differences in target binding. For example, (3R,4R)-configured pyrrolidines show 10-fold higher kinase inhibition than (3S,4S) analogs due to optimized hydrogen bonding .
  • Resolution Methods :
    • Chiral Chromatography : Use amylose-based columns (hexane/isopropanol) for enantiomer separation.
    • Asymmetric Catalysis : Employ palladium-BINAP complexes to achieve >90% enantiomeric excess in coupling steps .

Q. How can researchers address contradictions in biological activity data across in vitro models?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and validate with internal controls (e.g., staurosporine for kinase assays).
  • Dose-Response Analysis : Generate IC₅₀/EC₅₀ curves in triplicate. For example, discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from variable ATP concentrations in enzymatic assays .
  • Orthogonal Validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence-based assays show interference.

Q. What strategies improve metabolic stability and pharmacokinetics of this compound?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonyl moiety to reduce CYP450 metabolism (t₁/₂ increased from 2h to 6h) .
    • Replace labile methyl groups with deuterated analogs to slow oxidative degradation .
  • In Silico Prediction : Use software like Schrödinger’s ADMET Predictor to optimize logP (target 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.

Key Recommendations

  • Prioritize enantiopure synthesis to avoid confounding bioactivity results .
  • Combine crystallography with dynamic NMR to study conformational flexibility .
  • Validate in vitro findings in ex vivo models (e.g., tissue slices) before advancing to in vivo studies.

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